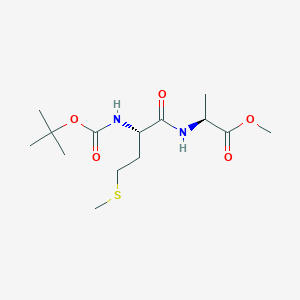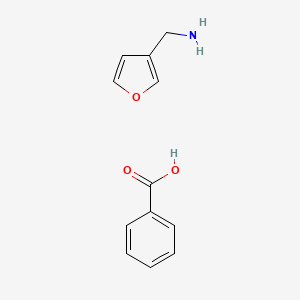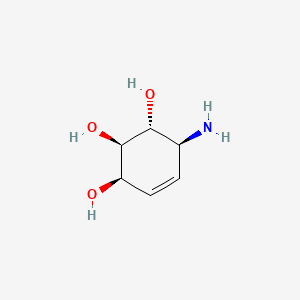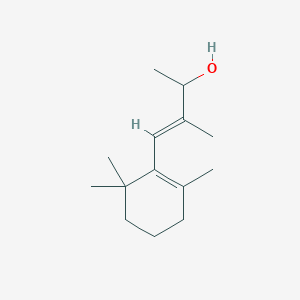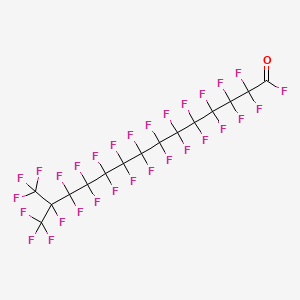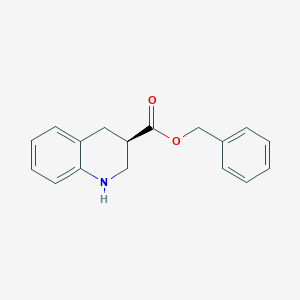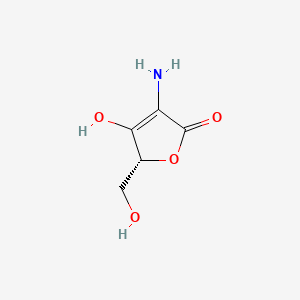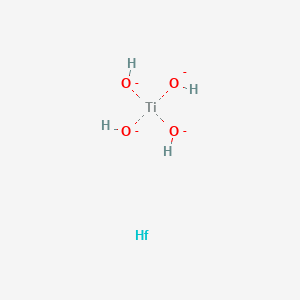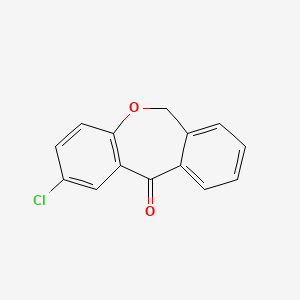![molecular formula C17H18N2O3 B13818434 2,2'-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidene]}diphenol CAS No. 3694-33-5](/img/structure/B13818434.png)
2,2'-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidene]}diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[[[2-HYDROXY-3-[(6-OXO-1-CYCLOHEXA-2,4-DIENYLIDENE)METHYLAMINO]PROPY L]AMINO]METHYLIDENE]CYCLOHEXA-2,4-DIEN-1-ONE is a complex organic compound with a unique structure characterized by multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[[2-HYDROXY-3-[(6-OXO-1-CYCLOHEXA-2,4-DIENYLIDENE)METHYLAMINO]PROPY L]AMINO]METHYLIDENE]CYCLOHEXA-2,4-DIEN-1-ONE involves multiple steps, typically starting with the preparation of intermediate compounds that are subsequently reacted under specific conditions to form the final product. The reaction conditions often include controlled temperatures, pH levels, and the use of catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and techniques such as continuous flow reactors and automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[[[2-HYDROXY-3-[(6-OXO-1-CYCLOHEXA-2,4-DIENYLIDENE)METHYLAMINO]PROPY L]AMINO]METHYLIDENE]CYCLOHEXA-2,4-DIEN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of more saturated compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield different ketones or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
6-[[[2-HYDROXY-3-[(6-OXO-1-CYCLOHEXA-2,4-DIENYLIDENE)METHYLAMINO]PROPY L]AMINO]METHYLIDENE]CYCLOHEXA-2,4-DIEN-1-ONE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6-[[[2-HYDROXY-3-[(6-OXO-1-CYCLOHEXA-2,4-DIENYLIDENE)METHYLAMINO]PROPY L]AMINO]METHYLIDENE]CYCLOHEXA-2,4-DIEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-[[[2-HYDROXY-3-[(6-OXO-1-CYCLOHEXA-2,4-DIENYLIDENE)METHYLAMINO]PROPY L]AMINO]METHYLIDENE]CYCLOHEXA-2,4-DIEN-1-ONE include other cyclohexa-2,4-dienylidene derivatives and compounds with similar functional groups.
Properties
CAS No. |
3694-33-5 |
|---|---|
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-[[2-hydroxy-3-[(2-hydroxyphenyl)methylideneamino]propyl]iminomethyl]phenol |
InChI |
InChI=1S/C17H18N2O3/c20-15(11-18-9-13-5-1-3-7-16(13)21)12-19-10-14-6-2-4-8-17(14)22/h1-10,15,20-22H,11-12H2 |
InChI Key |
STCBWDOQWRPRIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCC(CN=CC2=CC=CC=C2O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



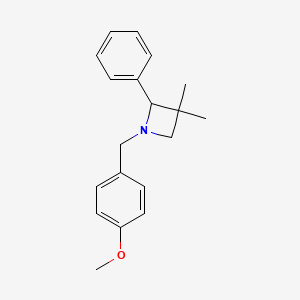
![Acetamide,N-[[4-(aminomethyl)-piperidin-4-YL]methyl]-](/img/structure/B13818367.png)

![1-Azabicyclo[2.2.2]oct-2-ene-3-methanol, 2-hydroxy-(9CI)](/img/structure/B13818376.png)
